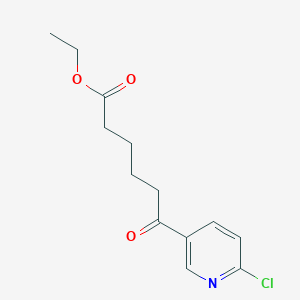

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAOQBEGMUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641801 | |

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-67-1 | |

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Infrared spectroscopy of keto-ester functional groups

An In-Depth Technical Guide to the Infrared Spectroscopy of Keto-Ester Functional Groups

Authored by a Senior Application Scientist

Foreword: Decoding the Vibrational Symphony of Keto-Esters

For the discerning researcher, scientist, or drug development professional, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure.[1][2] Its power lies in its ability to probe the vibrational modes of chemical bonds, revealing a unique spectral fingerprint for a given molecule. Among the myriad of functional groups, the keto-ester moiety presents a particularly fascinating and complex case for IR analysis. The interplay between the ketone and ester carbonyl groups, and the potential for keto-enol tautomerism, gives rise to rich and informative spectra that, when correctly interpreted, can provide a wealth of structural and electronic information.[3][4]

This guide is designed to move beyond a superficial recitation of characteristic frequencies. Instead, it aims to provide a deep, mechanistic understanding of the factors that govern the IR spectra of keto-esters. We will explore the nuances of vibrational coupling, the profound impact of electronic and steric effects, and the dynamic equilibrium of tautomers. By understanding the causality behind the spectral features, you will be empowered to not only identify keto-ester functional groups but also to extract subtle yet critical information about their molecular environment and behavior.

The Foundation: Understanding Carbonyl Vibrations in IR Spectroscopy

The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy.[5][6] This is due to its strong, sharp absorption band resulting from the C=O stretching vibration.[5] The high intensity of this band is a direct consequence of the large change in dipole moment during the vibration, a result of the significant electronegativity difference between carbon and oxygen.[5]

The position of the carbonyl absorption is highly sensitive to the molecular structure, with a typical range of 1600-1900 cm⁻¹.[5] For simple, saturated aliphatic ketones, this stretching vibration is typically observed around 1715 cm⁻¹.[7][8] In contrast, the carbonyl stretch in saturated aliphatic esters is found at a higher frequency, generally in the 1735-1750 cm⁻¹ region.[7]

The Dueling Electronic Effects in Esters

The higher frequency of the ester carbonyl stretch compared to a ketone is a result of two competing electronic effects: the inductive effect and the resonance effect.[1][7][9]

-

Inductive Effect (I): The highly electronegative ester oxygen atom pulls electron density away from the carbonyl carbon through the sigma bond. This strengthens the C=O bond, increasing its force constant and thus shifting the stretching frequency to a higher wavenumber.[7]

-

Resonance Effect (R): A lone pair of electrons on the ester oxygen can be delocalized into the carbonyl group, creating a resonance structure that imparts more single-bond character to the C=O bond. This would weaken the bond and lower the stretching frequency.

In esters, the inductive effect dominates over the resonance effect, leading to a net strengthening of the C=O bond and a higher absorption frequency compared to ketones.[7][9]

The Unique Spectral Signatures of Keto-Esters

When a ketone and an ester functional group are present in the same molecule, their respective carbonyl absorptions can be influenced by their proximity and the intervening molecular framework. The nature of this influence is highly dependent on whether the compound is an α-, β-, or γ-keto ester.

α-Keto Esters: Minimal Interaction

In α-keto esters (R-CO-COOR'), the two carbonyl groups are directly adjacent to each other. One might expect significant electronic interaction or vibrational coupling between them. However, in many cases, there is little to no significant interaction.[7] As a result, the IR spectrum of an α-keto ester often shows two distinct carbonyl absorption bands in their "normal" regions: one for the ketone (around 1715-1730 cm⁻¹) and one for the ester (around 1740-1755 cm⁻¹).[7]

β-Keto Esters: The Realm of Tautomerism

β-Keto esters (R-CO-CH₂-COOR') are a far more interesting case from a spectroscopic perspective due to the phenomenon of keto-enol tautomerism.[3][4][10] The presence of an acidic α-hydrogen between the two carbonyl groups allows for a dynamic equilibrium between the keto and enol forms.[4]

This equilibrium has a profound effect on the IR spectrum. Instead of observing two distinct, high-frequency carbonyl bands, the spectrum is often dominated by the features of the enol tautomer, which is stabilized by conjugation and strong intramolecular hydrogen bonding.[3][4][7]

The key spectral features of a β-keto ester existing in the enol form are:

-

Broad O-H Stretch: A very broad absorption band appearing in the 2500-3200 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.[3]

-

Lowered C=O Stretch: The ester carbonyl group, involved in the intramolecular hydrogen bond, exhibits a significantly lowered stretching frequency, typically appearing around 1650 cm⁻¹.[3][7] This shift is due to the weakening of the C=O bond through both hydrogen bonding and conjugation with the C=C double bond.[7]

-

C=C Stretch: A new absorption band appears in the 1600-1640 cm⁻¹ region, corresponding to the C=C stretching vibration of the enol.[3]

It is important to note that if a β-keto ester cannot enolize (e.g., if there are no α-hydrogens), it will show two separate carbonyl absorptions at their normal frequencies, similar to an α-keto ester.[7]

Factors Influencing Carbonyl Frequencies

A Senior Application Scientist knows that textbook values are just a starting point. The precise position of a carbonyl absorption is a sensitive indicator of its electronic and steric environment.

| Factor | Effect on C=O Frequency | Rationale | Typical Shift (cm⁻¹) |

| Conjugation | Decrease | Delocalization of π-electrons reduces the double-bond character of the C=O bond. | -25 to -30[5][8][11] |

| Ring Strain | Increase | Increased s-character in the C=O bond and altered bond angles in small rings (e.g., 4- or 5-membered lactones) strengthen the bond. | +25 to +30 for 5-membered rings[11] |

| Hydrogen Bonding | Decrease | Lengthens and weakens the C=O bond. | -10 to -60+ |

| Inductive Effect | Increase/Decrease | Electron-withdrawing groups increase the frequency; electron-donating groups decrease it. | Variable |

| Fermi Resonance | Splitting/Shifting | An interaction between a fundamental vibration and an overtone or combination band of similar energy can cause a splitting of peaks and a shift in their positions. This is often seen in aldehydes.[12][13][14] | Variable |

Experimental Protocols: A Self-Validating System

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. The goal is to obtain a spectrum with strong, sharp, and well-resolved absorption bands, free from interference.

Sample Preparation Workflow

Detailed Methodologies

Method 1: Neat Liquid Film [4]

-

Applicability: Non-volatile liquid keto-esters.

-

Protocol:

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one drop of the liquid sample onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Method 2: Thin Solid Film [15][16]

-

Applicability: Solid keto-esters.

-

Protocol:

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15]

-

Place a drop of the resulting solution onto a single salt plate.[15]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15][16]

-

Mount the plate in the sample holder and acquire the spectrum.

-

Method 3: Attenuated Total Reflectance (ATR) [17]

-

Applicability: Liquids and solids; requires minimal sample preparation.

-

Protocol:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum with the clean, empty ATR accessory.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Trustworthiness Check: In any of these methods, a self-validating step is to check the spectrum for characteristic atmospheric absorptions (water vapor and CO₂). If these are not properly accounted for by the background scan, the instrument may need purging or the background scan should be retaken.[4]

Applications in Research and Drug Development

The ability of IR spectroscopy to provide rapid and non-destructive analysis of functional groups makes it a valuable tool in the pharmaceutical and chemical industries.[2][18][19]

-

Reaction Monitoring: The progress of a reaction involving a keto-ester can be monitored by observing the disappearance of reactant peaks and the appearance of product peaks in real-time. For example, the reduction of the keto group to a hydroxyl group would be indicated by the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.[3]

-

Purity Assessment: The presence of impurities can often be detected by the appearance of unexpected absorption bands in the spectrum.[3] For instance, an unreacted starting material in a synthesis could be easily identified.

-

Structural Elucidation: In drug discovery, IR spectroscopy provides a quick confirmation of the presence (or absence) of key functional groups in newly synthesized molecules, complementing data from NMR and mass spectrometry.[4]

-

Quantitative Analysis: While less common than qualitative analysis, quantitative IR (qFT-IR) can be used to determine the concentration of a keto-ester in a mixture by creating a calibration curve based on the intensity of a characteristic absorption band.[20]

Conclusion: A Senior Scientist's Perspective

The infrared spectrum of a keto-ester is more than just a collection of peaks; it is a detailed narrative of the molecule's electronic and structural landscape. The true expertise lies not in simply matching frequencies to a correlation chart, but in understanding the subtle shifts and changes in band shape as a function of the molecular environment. For the β-keto esters, the spectrum provides a direct window into the dynamic world of keto-enol tautomerism, a phenomenon of fundamental importance in organic chemistry. By mastering the principles outlined in this guide, researchers and developers can leverage the full diagnostic power of IR spectroscopy to accelerate their scientific endeavors and ensure the integrity of their work.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

eGyanKosh. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. (2025). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

-

Chemistry For Everyone - YouTube. (2025). What Is Fermi Resonance In IR Spectroscopy?. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

Purdue University. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

-

Bruker. (n.d.). Guide to Applications of IR Spectroscopy. [Link]

-

Wiley Analytical Science. (2012). IR spectroscopy in drug research. [Link]

-

Medwin Publishers. (2020). Pharmaceutical Applications and Importance of Near Infrared Spectroscopy. [Link]

-

BrainKart. (2018). APPLICATIONS OF IR-SPECTROSCOPY IN PHARMACEUTICAL ASSAYS. [Link]

-

Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guide to Applications of IR Spectroscopy | Bruker [bruker.com]

- 3. narsammaacsc.org [narsammaacsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. brainkart.com [brainkart.com]

- 20. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

An In-depth Technical Guide to Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Entities

In the landscape of chemical research and drug discovery, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to a compound of significant interest: Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate. As of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting its status as a novel or less-documented chemical entity. The absence of extensive data necessitates a first-principles approach to its synthesis, characterization, and potential utility. This document, therefore, serves as a forward-looking technical guide, leveraging established principles of organic chemistry and medicinal chemistry to provide a robust framework for researchers venturing into the study of this promising molecule.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name, this compound, defines a precise molecular architecture. This structure integrates a flexible aliphatic ester chain with a rigid, electron-deficient chloropyridine ring system, a common pharmacophore in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₆ClNO₃ | Derived from structural analysis. |

| Molecular Weight | 270.72 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Based on similar aromatic ketones. |

| Melting Point | 85-95 °C | Estimated based on the rigidity of the aromatic ring and the length of the alkyl chain. |

| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to molecular weight and polarity; potential for decomposition at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The ethyl ester and chloropyridine moieties confer significant nonpolar character. |

| logP | ~3.5 | Estimated based on the contributions of the lipophilic chloropyridine and the alkyl ester chain. |

Proposed Retrosynthetic Analysis and Synthetic Pathway

A logical and efficient synthesis is the cornerstone of any chemical research program. Here, we propose a plausible retrosynthetic analysis and a detailed forward synthetic protocol for this compound.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

The proposed synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of Adipoyl chloride monoethyl ester

This precursor can be synthesized from adipic acid.

-

Reaction: Adipic acid is reacted with an excess of thionyl chloride to form adipoyl dichloride. This is followed by a controlled reaction with one equivalent of ethanol to yield the monoester mono-acid chloride.

-

Protocol:

-

To a stirred solution of adipic acid (1 eq.) in anhydrous toluene, add thionyl chloride (2.5 eq.) dropwise at 0 °C.

-

Reflux the mixture for 4 hours, then cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude adipoyl dichloride.

-

Dissolve the crude adipoyl dichloride in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add a solution of ethanol (1 eq.) in DCM dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with cold saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Adipoyl chloride monoethyl ester.

-

Step 2: Friedel-Crafts Acylation

The key step is the Friedel-Crafts acylation of 2-chloropyridine with the prepared Adipoyl chloride monoethyl ester.

-

Reaction: The electron-deficient nature of the pyridine ring makes Friedel-Crafts reactions challenging. However, acylation at the 3-position is electronically favored. The use of a strong Lewis acid catalyst is crucial.

-

Protocol:

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM, add Adipoyl chloride monoethyl ester (1 eq.) at 0 °C.

-

Stir the mixture for 15 minutes, then add 2-chloropyridine (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

-

Caption: Proposed two-step synthetic workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.00 (t, 2H, -COCH₂-), 2.35 (t, 2H, -CH₂COO-), 1.80-1.70 (m, 4H, -CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.0 (C=O, ketone), 173.0 (C=O, ester), 155.0, 150.0, 138.0, 130.0, 124.0 (Ar-C), 60.5 (-OCH₂-), 42.0 (-COCH₂-), 34.0 (-CH₂COO-), 28.0, 24.0 (-CH₂CH₂-), 14.0 (-CH₃). |

| IR (KBr, cm⁻¹) | ~2950 (C-H), 1730 (C=O, ester), 1690 (C=O, ketone), 1580, 1470 (C=C, aromatic), 1100 (C-O), 830 (C-Cl). |

| Mass Spectrometry (ESI+) | m/z 270.08 [M+H]⁺, 272.08 [M+H]⁺ (isotopic peak for Cl). |

Analytical Workflow

Caption: Workflow for analytical characterization.

Potential Applications in Drug Discovery and Materials Science

The molecular architecture of this compound suggests several potential applications, particularly in the realm of drug discovery.

-

Kinase Inhibition: The chloropyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The molecule could be explored as a starting point for the development of novel inhibitors for various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The combination of an aromatic system and a flexible chain is a common feature in ligands for G-protein coupled receptors.

-

Antimicrobial Agents: The pyridine ring is present in numerous antimicrobial compounds.

-

Materials Science: The molecule's functionality could be exploited in the synthesis of novel polymers or as a component in liquid crystal displays.

Self-Validating Experimental Design: A Note on Trustworthiness

To ensure the reliability of any future studies on this compound, a self-validating experimental design is paramount. This involves:

-

Orthogonal Purity Analysis: Purity should be assessed by at least two independent methods, such as HPLC with different column chemistries and detection wavelengths, and elemental analysis.

-

Independent Synthesis Confirmation: The synthesis should be repeatable, and the structure of the final compound confirmed by an independent analytical technique, such as single-crystal X-ray diffraction if suitable crystals can be obtained.

-

Biological Activity Validation: Any observed biological activity should be confirmed through multiple assay formats and, if possible, in orthogonal biological systems.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze further investigation into this and related novel compounds, ultimately contributing to advancements in science and medicine.

References

The following references provide foundational knowledge and techniques relevant to the proposed synthesis and analysis. While not directly citing work on the target molecule, they represent the authoritative grounding for the methodologies described.

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

-

Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds Source: John Wiley & Sons URL: [Link]

-

Title: The Art of Drug Synthesis Source: John Wiley & Sons URL: [Link]

-

Title: Friedel–Crafts Acylation of Pyridines Source: Organic & Biomolecular Chemistry URL: [Link]

An In-depth Technical Guide to the SMILES Notation of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Language of Molecular Structure

In the landscape of computational chemistry and drug discovery, a standardized and machine-readable representation of molecular structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) serves this purpose by encoding a molecule's structure into a concise string of ASCII characters. This guide focuses on the deconstruction and interpretation of the SMILES notation for Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, a molecule possessing a unique combination of an aliphatic ester chain and a substituted aromatic heterocycle. Understanding its SMILES notation is the first step towards in-silico modeling, database searching, and predicting its physicochemical and biological properties.

Deciphering the SMILES Notation: A Step-by-Step Construction

The canonical SMILES string for this compound is determined to be CCOC(=O)CCCCC(=O)c1cc(Cl)ccn1 . Let us dissect this notation to understand its correspondence to the molecular structure.

2.1. The Ethyl Ester Terminus: CCOC(=O)

-

CC: Represents the two carbon atoms of the ethyl group (CH3-CH2-).

-

O: An oxygen atom connecting the ethyl group to the carbonyl carbon.

-

C(=O): A carbon atom double-bonded to an oxygen atom, signifying the carbonyl group of the ester.

2.2. The Hexanoate Backbone: CCCCC

-

Following the carbonyl group, CCCCC denotes a chain of five methylene (-CH2-) groups, forming the core of the hexanoate chain.

2.3. The Ketone Linkage: (=O)

-

The second (=O) indicates a ketone functional group, where a carbonyl group is positioned within the carbon chain. In this molecule, it is at the 6th position of the hexanoate moiety.

2.4. The 6-Chloropyridin-3-yl Substituent: c1cc(Cl)ccn1

-

c1...n1: This syntax defines a six-membered aromatic ring containing one nitrogen atom, characteristic of pyridine. The number 1 indicates the start and end of the ring system.

-

cc...c: The lowercase 'c' denotes aromatic carbon atoms.

-

(Cl): A chlorine atom is attached as a substituent to the preceding aromatic carbon.

-

ccn: Describes the arrangement of atoms within the pyridine ring. The nitrogen atom's position defines the numbering of the ring.

Visualizing the Assembly:

The logical flow of the SMILES string mirrors the connectivity of the atoms in the molecule, starting from one end and proceeding sequentially.

Caption: Molecular graph of this compound.

Physicochemical Properties: An Estimation

While experimental data is not available, we can infer some physicochemical properties based on the molecule's structure.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C13H16ClNO3 | Derived from the structure. |

| Molecular Weight | 271.72 g/mol | Calculated from the molecular formula. |

| LogP | ~2.5 - 3.5 | The molecule has both hydrophobic (alkyl chain, aromatic ring) and hydrophilic (ester, ketone, nitrogen) regions, suggesting moderate lipophilicity. |

| Hydrogen Bond Acceptors | 4 (2x C=O, 1x ester O, 1x N) | The oxygen and nitrogen atoms can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | There are no hydrogens attached to highly electronegative atoms. |

| Polar Surface Area | ~60-70 Ų | Contributed by the ester, ketone, and pyridine nitrogen, influencing membrane permeability. |

Synthesis Strategy: A Hypothetical Protocol

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation or a related coupling reaction. Below is a hypothetical, self-validating protocol.

Objective: To synthesize this compound.

Reaction Scheme:

Caption: Hypothetical Friedel-Crafts acylation for synthesis.

Step-by-Step Methodology:

-

Preparation of the Acylating Agent: Ethyl 6-chloro-6-oxohexanoate can be prepared from ethyl 6-hydroxyhexanoate by reaction with a chlorinating agent like thionyl chloride (SOCl2).

-

Reaction Setup: To a solution of 6-chloropyridine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, for instance, anhydrous aluminum chloride (AlCl3), at 0°C.

-

Acylation: Slowly add a solution of ethyl 6-chloro-6-oxohexanoate in DCM to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. This will hydrolyze the aluminum salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest potential applications in medicinal chemistry.

-

Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors. The specific substitution pattern could be explored for targeting various protein kinases involved in cell signaling pathways.

-

Metabolic Disorders: The combination of an ester and a heterocyclic ring is found in some modulators of metabolic enzymes.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, and the ketone offers a handle for further chemical modifications.

Conclusion

This technical guide has provided a detailed exposition of the SMILES notation for this compound. By systematically deconstructing the SMILES string, we have correlated it with the compound's chemical structure and inferred its potential physicochemical properties. While this molecule is not extensively documented, the principles outlined here provide a solid foundation for researchers to understand, model, and potentially synthesize this and related compounds for applications in drug discovery and chemical biology.

References

-

PubChem. Ethyl 6-oxohexanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 6-chloro-6-oxohexanoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ethyl hexanoate. [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 6-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

Methodological & Application

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate: A Versatile Building Block for Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate emerges as a highly valuable scaffold, integrating two key reactive functionalities: a 6-chloropyridine moiety and a keto-ester chain. The 6-chloropyridine ring serves as a versatile handle for a myriad of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents. Simultaneously, the keto-ester portion of the molecule offers a rich platform for classical carbonyl chemistry and further derivatization, allowing for the construction of complex heterocyclic systems and the modulation of physicochemical properties. This unique combination of reactive sites makes this compound a powerful tool for generating libraries of novel compounds for screening in drug discovery programs. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the synthesis of diverse molecular architectures.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence commencing with the preparation of the requisite acylating agent, ethyl 6-chloro-6-oxohexanoate, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of 2-chloropyridine.

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

The initial step involves the conversion of the carboxylic acid of monoethyl adipate to an acyl chloride. This transformation is crucial for activating the substrate for the subsequent Friedel-Crafts reaction.

Caption: Synthesis of Ethyl 6-chloro-6-oxohexanoate.

Protocol 1: Preparation of Ethyl 6-chloro-6-oxohexanoate [1]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Monoethyl adipate | 1.0 eq | Starting material |

| Bis(trichloromethyl) carbonate | 0.34 - 1.0 eq | Chlorinating agent |

| Organic amine (e.g., triethylamine) | 0.01 - 0.20 eq | Catalyst |

| Organic solvent (e.g., toluene) | 1:0.5 to 1:5 mass ratio with starting material | Reaction medium |

Step-by-Step Procedure:

-

To a stirred solution of monoethyl adipate in an appropriate organic solvent, add the organic amine catalyst.

-

Add bis(trichloromethyl) carbonate portion-wise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 40-100 °C for 1-10 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 6-chloro-6-oxohexanoate, can be isolated and purified by distillation under reduced pressure.

Part 2: Friedel-Crafts Acylation of 2-Chloropyridine

With the acyl chloride in hand, the next step is the Friedel-Crafts acylation of 2-chloropyridine. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen directs the acylation to the C3 and C5 positions. Due to steric hindrance from the chlorine at C2, acylation is favored at the C5 position, which is equivalent to the C3 position of the parent pyridine ring.

Caption: Friedel-Crafts Acylation of 2-Chloropyridine.

Protocol 2: Synthesis of this compound

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Chloropyridine | 1.0 eq | Starting material |

| Ethyl 6-chloro-6-oxohexanoate | 1.1 eq | Acylating agent |

| Aluminum chloride (AlCl₃) | 1.2 eq | Lewis acid catalyst |

| Dichloromethane (DCM) | Anhydrous | Reaction solvent |

Step-by-Step Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2-chloropyridine dropwise to the stirred suspension.

-

In a separate flask, dissolve ethyl 6-chloro-6-oxohexanoate in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and extracting with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The following sections detail protocols for the selective modification of this versatile building block.

Cross-Coupling Reactions at the C6 Position of the Pyridine Ring

The chlorine atom on the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Caption: Cross-Coupling Reactions of the Building Block.

Protocol 3: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with the chloropyridine moiety.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Arylboronic acid | 1.2 eq | Coupling partner |

| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |

| Na₂CO₃ (2M aqueous solution) | 2.0 eq | Base |

| 1,4-Dioxane | Anhydrous | Solvent |

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and the aqueous sodium carbonate solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with the chloropyridine scaffold.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Terminal alkyne | 1.5 eq | Coupling partner |

| PdCl₂(PPh₃)₂ | 0.03 eq | Palladium catalyst |

| CuI | 0.06 eq | Co-catalyst |

| Triethylamine (Et₃N) | Anhydrous | Base and solvent |

| Tetrahydrofuran (THF) | Anhydrous | Co-solvent |

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol details the amination of the chloropyridine ring with a primary or secondary amine.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Amine (primary or secondary) | 1.2 eq | Nucleophile |

| Pd₂(dba)₃ | 0.02 eq | Palladium source |

| Xantphos | 0.04 eq | Ligand |

| Cs₂CO₃ | 1.5 eq | Base |

| Toluene | Anhydrous | Solvent |

Step-by-Step Procedure:

-

To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound, the amine, and cesium carbonate.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Modifications of the Keto and Ester Functionalities

The keto-ester chain provides a rich playground for further synthetic transformations, allowing for the introduction of new functionalities and the construction of heterocyclic rings.

Protocol 6: Hydrolysis of the Ester to a Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Lithium hydroxide (LiOH) | 2.0 eq | Base |

| Tetrahydrofuran (THF) / Water | 3:1 v/v | Solvent system |

Step-by-Step Procedure:

-

Dissolve the starting material in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the carboxylic acid, which can often be used without further purification.

Protocol 7: Reductive Amination of the Ketone

The ketone can be converted to an amine via reductive amination, introducing a new point of diversity.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Amine (e.g., benzylamine) | 1.1 eq | Nucleophile |

| Sodium triacetoxyborohydride (STAB) | 1.5 eq | Reducing agent |

| Dichloroethane (DCE) | Anhydrous | Solvent |

| Acetic acid | catalytic | Catalyst |

Step-by-Step Procedure:

-

Dissolve the starting material and the amine in anhydrous dichloroethane.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and diverse molecules. Its bifunctional nature allows for a modular and convergent approach to the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this versatile intermediate.

References

- Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).

- Zhang, S., Liao, L. Y., Zhang, F., & Duan, X. F. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of organic chemistry, 78(6), 2720–2725.

- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexano

- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. (2025). BenchChem.

- Guery, S., et al. (2006). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1331-1337.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.

- Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. (2025).

- Friedel-Crafts acylation (video) | Khan Academy. (n.d.). Khan Academy.

- Preparation method of ethyl 6-oxo-8-chloro-capryl

- Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (2020). MDPI.

- Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine deriv

- The Application and Synthesis of 3-Acetylpyridine - ChemicalBook. (2025). ChemicalBook.

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (2017).

- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon

- Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones - ResearchGate. (2025).

- Friedel-crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (2025).

- Process for producing high purity ketones by friedel-crafts acylation at low temper

- Acylation of Alcohols, Part 1: with Acyl Halides - YouTube. (2021). YouTube.

- 3-Acetyl-2-chloropyridine - Chem-Impex. (n.d.). Chem-Impex.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.

- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC - NIH. (2018). NIH.

- ETHYL 6-CHLORO-6-OXOHEXANO

- A kind of chemical synthesis method of ethyl 6,8-dichlorooctano

- Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847 - PubChem. (n.d.). PubChem.

Sources

Strategic Synthesis of Novel Pyridyl β-Ketoesters: A Gateway to Diverse Pharmacophores

An Application Note for Medicinal Chemists

Abstract

Pyridyl β-ketoesters are highly valuable building blocks in medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic scaffolds with significant therapeutic potential.[1][2] Their unique bifunctional nature, combining a nucleophilic β-carbon with electrophilic carbonyl groups, allows for rich downstream chemistry. This application note provides an in-depth guide to the synthesis of these critical intermediates, with a focus on the Crossed Claisen condensation. We will explore the mechanistic rationale behind this strategy, present a detailed and validated laboratory protocol for the synthesis of Ethyl Isonicotinoylacetate, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons in their discovery programs.

Introduction: The Strategic Value of Pyridyl Ketoesters in Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in modern pharmacology, embedded in the core structures of numerous approved drugs.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a frequent component of molecules designed to interact with biological targets. When functionalized with a β-ketoester moiety, the synthetic utility of the pyridine scaffold is dramatically enhanced.

The 1,3-dicarbonyl system of a β-ketoester provides a versatile chemical handle for constructing more complex molecular architectures. It is a key precursor in multicomponent reactions like the Hantzsch synthesis for creating dihydropyridines, which are themselves pharmacologically important.[1][3] Furthermore, the acidic α-proton allows for facile generation of a stabilized enolate, enabling a host of C-C bond-forming reactions to build molecular complexity. The resulting pyridyl-functionalized heterocycles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

This document focuses on providing a robust and reproducible method for accessing these key intermediates, empowering medicinal chemists to efficiently generate novel compound libraries for screening and lead optimization.

Synthetic Strategies: Accessing the Pyridyl Ketoester Core

The formation of a β-ketoester is most classically achieved via the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[6] To synthesize a pyridyl ketoester, a "Crossed" Claisen condensation is employed, where a pyridyl ester acts as the acylating agent (electrophile) and a separate, enolizable ester serves as the nucleophile precursor.

The Crossed Claisen Condensation: A Mechanistic Overview

The success of the Crossed Claisen condensation hinges on the selective formation of a single product. This is achieved by reacting a non-enolizable ester (one lacking α-protons), such as a pyridyl carboxylate, with an enolizable ester, like ethyl acetate. The reaction proceeds through several key steps:

-

Enolate Formation: A strong base, typically an alkoxide or a lithium amide, deprotonates the α-carbon of the enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate.[7]

-

Nucleophilic Attack: The ester enolate attacks the electrophilic carbonyl carbon of the pyridyl ester (e.g., ethyl isonicotinate). This forms a tetrahedral alkoxide intermediate.

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the desired pyridyl β-ketoester.

-

Irreversible Deprotonation (Driving Force): The newly formed β-ketoester has a highly acidic α-proton (pKa ≈ 11) situated between two carbonyl groups.[8] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[7]

-

Acidic Workup: A final acidic quench protonates the enolate to yield the final pyridyl β-ketoester product.

Below is a diagram illustrating the mechanistic pathway.

Caption: Figure 1: Simplified Mechanism of Crossed Claisen Condensation.

Alternative Synthetic Routes

While the Claisen condensation is a robust method, other strategies exist. For instance, α-keto esters can be prepared by treating specific coupling agents, like ethyl 2-pyridyl oxalate, with Grignard reagents.[9] This approach can be highly efficient for aromatic α-keto esters and offers an alternative pathway if the Claisen condensation proves problematic for a particular substrate.[9]

Application Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

This protocol details the synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, also known as Ethyl Isonicotinoylacetate, a common pyridyl ketoester intermediate.[10][11]

Materials and Reagents

-

Ethyl Isonicotinate (10 mmol, 1.51 g)

-

Ethyl Acetate (70 mmol, 6.17 g, 6.85 mL)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (30 mmol, 30 mL)

-

Anhydrous Tetrahydrofuran (THF), 20 mL

-

Acetic Acid (50 mmol, 3.0 g, 2.86 mL)

-

10% w/v aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (for crystallization)

Equipment

-

Three-neck round-bottom flask (100 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Low-temperature cooling bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add Ethyl Isonicotinate (10 mmol) and anhydrous THF (20 mL). Stir until dissolved. Add Ethyl Acetate (70 mmol).

-

Cooling: Cool the flask to -40 °C using an acetone/dry ice bath.

-

Base Addition: While maintaining the temperature at -40 °C, rapidly add the LiHMDS solution (30 mmol) dropwise via syringe over 5-10 minutes.[11] A color change may be observed.

-

Causality Insight: Using a strong, non-nucleophilic base like LiHMDS is critical. It efficiently generates the ethyl acetate enolate while being too sterically hindered to directly attack the ester carbonyls, minimizing side reactions. The low temperature controls the highly exothermic deprotonation and subsequent condensation.

-

-

Reaction: Stir the mixture at -40 °C for 20 minutes.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by carefully adding acetic acid (50 mmol). Allow the mixture to slowly warm to room temperature.

-

Aqueous Workup: Add 10% aqueous NaHCO₃ solution until the mixture is slightly alkaline (check with pH paper). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[11]

-

Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is often a red or brown oil which may crystallize on cooling.[10]

-

Crystallization: Dissolve the crude product in a minimum amount of warm methanol (approx. 40-50 mL). Add water (approx. 100 mL) until the solution becomes cloudy. Cool the mixture to below 0 °C in an ice bath to induce crystallization.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. This should yield Ethyl Isonicotinoylacetate as a pale brown or off-white solid.

Data Summary and Method Comparison

The choice of synthetic method depends on substrate availability, scale, and laboratory capabilities. The table below summarizes key aspects of two common approaches.

| Parameter | Method A: Crossed Claisen Condensation | Method B: Grignard Coupling with Oxalate Derivative [9] |

| Key Transformation | R-COOEt + CH₃COOEt → R-COCH₂COOEt | R-MgBr + (COOEt)₂-X → R-COCOOEt |

| Pyridine Source | Pyridyl Ester (e.g., Ethyl Isonicotinate) | Pyridyl Halide (for Grignard formation) |

| Key Reagents | Strong Base (LiHMDS, NaH, NaOEt) | Magnesium (Mg), Oxalate Derivative |

| Typical Conditions | Low Temperature (-78 to -40 °C for LiHMDS) | Anhydrous ether/THF, Low Temperature |

| Typical Yield | Good to Excellent (70-90%) | Good (60-80%) |

| Advantages | Utilizes common starting materials; well-established. | Good for sterically hindered substrates; avoids self-condensation issues.[9] |

| Disadvantages | Requires strictly anhydrous conditions; strong base handling. | Requires preparation of Grignard reagent; sensitive to moisture. |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive base; moisture in the reaction. | Use freshly titrated or newly opened LiHMDS. Ensure all glassware is oven-dried and solvents are anhydrous. |

| Self-condensation of ethyl acetate. | Ensure the pyridyl ester is present before adding the base. Use a non-nucleophilic base like LiHMDS. | |

| Formation of Multiple Products | Reaction temperature too high. | Maintain the reaction at the specified low temperature (-40 °C) to ensure kinetic control. |

| Insufficient base. | The deprotonation of the β-ketoester product is the driving force; use at least one equivalent of base for this step, plus the catalytic amount for the condensation. The protocol uses a stoichiometric amount to ensure completion. | |

| Difficulty in Crystallization | Product is oily or impure. | Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) before attempting crystallization. |

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

-

Zaragoza, F. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Retrieved from [Link]

-

ACS Publications. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

SciSpace. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved from [Link]

-

Synsmart. (n.d.). ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS Number: 60943-41-1). Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

YouTube. (2014). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. prepchem.com [prepchem.com]

- 11. ETHYL ISONICOTINOYLACETATE | 26377-17-3 [chemicalbook.com]

Application Notes and Protocols for the Esterification of 6-Chloronicotinic Acid with Long-Chain Alcohols

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Long-Chain Nicotinates

6-Chloronicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] Its derivatization into long-chain esters is a critical step in the development of novel therapeutic agents and specialized agrochemicals. The introduction of a long aliphatic chain can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, membrane permeability, and pharmacokinetic profile. These long-chain nicotinates are being explored for applications ranging from drug delivery systems to the creation of compounds with targeted biological activity.

This document provides a comprehensive guide to the synthesis of long-chain esters of 6-chloronicotinic acid, with a focus on robust and scalable methodologies. We will delve into the mechanistic rationale behind protocol selection, provide detailed step-by-step procedures, and outline the necessary analytical techniques for product characterization.

Mechanistic Considerations for Esterification

The synthesis of esters from a carboxylic acid and an alcohol can be achieved through several distinct pathways. The choice of method is dictated by the steric hindrance of the reactants, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, pH).

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction, often through azeotropic distillation.[2][3]

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2] Subsequent proton transfer and elimination of water yield the ester.[2]

While effective for simple substrates, the high temperatures and strongly acidic conditions required for Fischer esterification can be detrimental to sensitive molecules. For 6-chloronicotinic acid, the pyridine nitrogen may be protonated, potentially affecting its reactivity.

Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered substrates and proceeds under mild, neutral conditions at room temperature.[6][7]

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture.[6]

The mild conditions of the Steglich esterification make it an excellent choice for the synthesis of long-chain esters of 6-chloronicotinic acid, minimizing the risk of side reactions.

// Reactants RCOOH [label="6-Chloronicotinic Acid"]; DCC [label="DCC"]; ROH [label="Long-Chain Alcohol"]; DMAP [label="DMAP (catalyst)"];

// Intermediates Acylisourea [label="O-Acylisourea Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acylpyridinium [label="N-Acylpyridinium Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Ester [label="Long-Chain Nicotinate Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU (precipitate)"];

// Reaction Flow RCOOH -> Acylisourea [label="+ DCC"]; DCC -> Acylisourea; Acylisourea -> Acylpyridinium [label="+ DMAP"]; Acylpyridinium -> Ester [label="+ ROH"]; ROH -> Ester; Acylpyridinium -> DCU [headlabel="releases DCU"]; } caption [label="Steglich Esterification Mechanism", fontsize=12, fontname="Arial"];

Other Esterification Methods

-

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][9] It is known for proceeding with inversion of stereochemistry at the alcohol center.[8]

-

Yamaguchi Esterification: This method is particularly useful for the synthesis of sterically hindered esters and macrolactones. It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[10][11]

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous, especially for the Steglich esterification, as the presence of water can lead to unwanted side reactions.

-

Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Safety: 6-Chloronicotinic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DCC is an allergen and should be handled with care.

Protocol 1: Steglich Esterification of 6-Chloronicotinic Acid with a Long-Chain Alcohol (e.g., 1-Dodecanol)

This protocol is recommended for its mild conditions and high yields.

Materials:

-

6-Chloronicotinic acid

-

1-Dodecanol (or other long-chain alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 6-chloronicotinic acid (1.0 eq) and 1-dodecanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure long-chain nicotinate ester.

// Workflow connections Acid -> Mix; Alcohol -> Mix; DMAP -> Mix; Mix -> Cool; Cool -> Add_DCC; DCC -> Add_DCC; Add_DCC -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Column; Column -> Product; } caption [label="Experimental Workflow", fontsize=12, fontname="Arial"];

Protocol 2: Fischer-Speier Esterification of 6-Chloronicotinic Acid with a Long-Chain Alcohol

This protocol is a more classical approach but may require optimization to drive the equilibrium towards the product.

Materials:

-

6-Chloronicotinic acid

-

Long-chain alcohol (e.g., 1-Octanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or a suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-chloronicotinic acid (1.0 eq), the long-chain alcohol (3-5 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH).

-

Add a suitable solvent like toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by silica gel column chromatography.

Characterization of Long-Chain Nicotinate Esters

The successful synthesis of the desired long-chain nicotinate ester should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a triplet corresponding to the -CH₂- group of the ester adjacent to the carbonyl, and a complex multiplet for the long alkyl chain. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR: The spectrum should show a signal for the ester carbonyl carbon (typically around 165-175 ppm) and signals corresponding to the carbons of the pyridine ring and the long alkyl chain.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target ester.

Summary of Reaction Parameters

| Parameter | Steglich Esterification | Fischer-Speier Esterification |

| Catalyst | DMAP (catalytic) | H₂SO₄ or p-TsOH (catalytic) |

| Coupling Agent | DCC or DIC (stoichiometric) | None |

| Temperature | 0 °C to Room Temperature | Reflux Temperature |

| Reaction Time | 12-24 hours | 4-16 hours |

| Yield | Generally high | Variable, depends on equilibrium |

| Substrate Scope | Broad, good for hindered substrates | Less suitable for hindered substrates |

| Byproducts | DCU (precipitate) | Water |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield (Steglich) | Incomplete reaction | Increase reaction time, ensure reagents are anhydrous. |

| Formation of N-acylurea byproduct | Ensure proper stoichiometry and addition of DMAP. | |

| Low Yield (Fischer) | Equilibrium not shifted | Use a larger excess of alcohol, ensure efficient water removal. |

| Difficult Purification | Residual DCU or DCC | Filter carefully, consider washing with a dilute acid solution to remove residual DCC. |

| Byproducts from side reactions | Optimize reaction conditions (temperature, time). |

References

-

Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

ResearchGate. Direct Esterification of Long Chain Acids and Long Chain Alcohols. [Link]

-

MDPI. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts2016 , 6(1), 1. [Link]

-

PubMed. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. Biochim. Biophys. Acta1998 , 1369(1), 30-40. [Link]

-

Chem LibreTexts. Fischer Esterification. [Link]

- Google Patents. Preparation of nicotinic acid esters. US2861077A.

-

MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes2022 , 10(2), 209. [Link]

-

Wikipedia. Yamaguchi esterification. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Chem-Station. Yamaguchi Macrolactonization. [Link]

-

ResearchGate. Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1981 , 60, 48. [Link]

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica2012 , 4(2), 643-646. [Link]

-

PubMed Central. Purification and characterization of a nicotinic acetylcholine receptor from rat brain. Proc. Natl. Acad. Sci. U.S.A.1985 , 82(24), 8790-8794. [Link]

-

ResearchGate. Transesterification of Esters with Alcohols Catalyzed by 5. [Link]

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

-

Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

-

MDPI. Enhancing Catalytic Efficiency in Long-Chain Linear α-Olefin Epoxidation: A Study of CaSnO3-Based Catalysts. Catalysts2024 , 14(1), 70. [Link]

-

Torao Organic Chemistry. Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23, 6835-6843. [Link]

-

YouTube. Fischer Esterification and Ester Hydrolysis. [Link]

-

MDPI. In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Polymers2023 , 15(18), 3795. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

ResearchGate. Steglich Esterification?. [Link]

-

Kazu-juku. Yamaguchi Lactonization Reaction. [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini Rev. Org. Chem.2021 , 18(6), 738-750. [Link]

-

Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep.2015 , 32, 157-195. [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001 , 6(1), 88-91. [Link]

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth.1996 , 73, 124. [Link]

-

Tokyo University of Science. What are Esters and Amides? What are Lactones?. [Link]

-

University of Manitoba. Experiment 10: Fischer Esterification. [Link]

-

Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]

-

ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. J. Org. Chem.2007 , 72(17), 6489–6492. [Link]

- Google Patents. Preparation of isonicotinic acid esters. US2745838A.

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]